O-Methylisourea-13C,15N2 hydrochloride
Overview
Description
O-Methylisourea-13C,15N2 hydrochloride: is a stable isotope-labeled compound with the molecular formula CH3O13C(=15NH)15NH2·HCl. It is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, environmental analysis, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylisourea-13C,15N2 hydrochloride involves the incorporation of isotopes 13C and 15N into the molecular structure. The typical synthetic route includes the reaction of isotopically labeled methylamine with isotopically labeled cyanamide under controlled conditions to form the desired product. The reaction is usually carried out in an aqueous medium with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: O-Methylisourea-13C,15N2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form isotopically labeled urea derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted urea derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields isotopically labeled urea and methanol.
Scientific Research Applications
Chemistry: O-Methylisourea-13C,15N2 hydrochloride is used as a precursor in the synthesis of other isotopically labeled compounds. It is also employed in mechanistic studies to trace reaction pathways and intermediates .
Biology: In biological research, this compound is used to study metabolic pathways involving urea and related compounds. Its isotopic labeling allows for precise tracking of metabolic processes .
Medicine: The compound is used in medical research to investigate the metabolism of drugs and other therapeutic agents. It helps in understanding the pharmacokinetics and dynamics of these substances .
Industry: In industrial applications, this compound is used in the production of isotopically labeled standards for environmental analysis and quality control .
Mechanism of Action
The mechanism of action of O-Methylisourea-13C,15N2 hydrochloride involves its participation in various biochemical reactions. The isotopic labels (13C and 15N) allow researchers to trace the compound through different metabolic pathways. The compound interacts with enzymes and other molecular targets, providing insights into the dynamics of biochemical processes .
Comparison with Similar Compounds
O-Methylisourea hydrochloride: The non-labeled version of the compound.
Methylamine-13C hydrochloride: Another isotopically labeled compound used in similar research applications.
Guanidine-13C,15N3 hydrochloride: A compound with similar isotopic labeling used in different biochemical studies.
Uniqueness: O-Methylisourea-13C,15N2 hydrochloride is unique due to its dual isotopic labeling, which provides a higher level of precision in tracing and studying metabolic pathways compared to single-labeled compounds .
Properties
IUPAC Name |
methyl carbamimidate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1,3+1,4+1; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDVUWOLBJRUGF-ZNYUTZBJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=[15NH])[15NH2].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745756 | |
Record name | Methyl (~13~C,~15~N_2_)carbamimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173020-26-2 | |
Record name | Methyl (~13~C,~15~N_2_)carbamimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173020-26-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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